molecular formula C8H8N4O B13031331 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13031331
M. Wt: 176.18 g/mol
InChI Key: DTLKJNDCTDDFNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one (CAS 200127-58-8) is a high-purity chemical building block belonging to the pyridopyrimidine class of fused heterocycles, which are of significant interest in medicinal chemistry and drug discovery due to their structural resemblance to purine bases . This scaffold is recognized as a privileged structure in anticancer research . The core pyrido[2,3-d]pyrimidine structure serves as a key pharmacophore in the development of inhibitors for various therapeutic targets . This compound is primarily valued for its role as a synthetic intermediate in the exploration of novel kinase inhibitors. Pyrido[2,3-d]pyrimidine derivatives have demonstrated potent activity against crucial cancer targets, including Epidermal Growth Factor Receptor (EGFR) wild-type and its resistant mutants (notably L858R and T790M) , cyclin-dependent kinases (CDK4/CDK6) , and the PI3K/mTOR signaling pathway . Researchers utilize this amino-functionalized scaffold to develop compounds that induce cell cycle arrest and apoptosis in cancer cell lines, and to overcome drug resistance mechanisms . Its utility also extends into antibacterial research, where analogous structures have shown promise against pathogens like E. coli and P. aeruginosa . Key Research Applications: • Development of targeted protein kinase inhibitors for oncology . • Lead compound optimization and structure-activity relationship (SAR) studies . • Investigation of mechanisms to overcome resistance to existing cancer therapies . • Exploration of multi-target therapeutic agents with dual anticancer and antibacterial properties . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C8H8N4O

Molecular Weight

176.18 g/mol

IUPAC Name

2-amino-7-methyl-3H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C8H8N4O/c1-4-2-3-5-6(10-4)11-8(9)12-7(5)13/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

DTLKJNDCTDDFNP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)NC(=N2)N

Origin of Product

United States

Preparation Methods

Cyclization of Guanidine with α,β-Unsaturated Esters

One efficient method involves the Michael-type addition of malononitrile to α,β-unsaturated esters to form intermediates that cyclize with guanidine derivatives to yield the pyrido[2,3-d]pyrimidine core.

  • Procedure:

    • Michael addition of malononitrile to an α,β-unsaturated ester (e.g., methyl acrylate) in the presence of sodium methoxide in methanol.
    • Cyclization with phenyl guanidine or 2,4,6-triaminopyrimidine under reflux or microwave irradiation to form the dihydropyrido[2,3-d]pyrimidin-7(8H)-one scaffold.
    • Subsequent functionalization at the C4 position to introduce amino or oxo groups.
  • Advantages:

    • One-pot synthesis reduces steps and byproducts.
    • Microwave-assisted protocols significantly reduce reaction times and improve yields (up to 93% in some cases).
    • Versatility in introducing various substituents at C4 through different aldehydes or amines.
  • Example Yields and Conditions:

Method Solvent Time Temperature Yield (%) Notes
Microwave (Method A) DMF 5-12 minutes 120 °C 70-93 Rapid, high yields
Reflux (Method B) Water:Ethanol (2:1) 2-7 hours Reflux 70-95 Catalytic DAHP (10 mol%)

Yields refer to isolated pure products characterized by IR, NMR, and MS.

Reductive Condensation and Methylation

Another strategy involves the reductive condensation of cyano-substituted pyrido[2,3-d]pyrimidine intermediates with aromatic amines, followed by N-methylation:

  • Steps:

    • Reductive condensation of 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine with aniline derivatives in the presence of Raney Nickel catalyst in acetic acid.
    • Methylation at the N10 position via reductive alkylation using formaldehyde and sodium cyanoborohydride.
  • Outcome:

    • This method yields N-methylated pyrido[2,3-d]pyrimidine derivatives with high regioselectivity.
    • The methyl group at position 7 is introduced through the starting material or via methylation steps.
  • Relevance:

    • The method is adaptable for various amine substituents, allowing structural diversity.
    • Used in the synthesis of biologically active analogs.

Condensation with 2,4,6-Triaminopyrimidine

A classical approach involves condensation of ethyl acetoacetate derivatives with 2,4,6-triaminopyrimidine under high-temperature conditions:

  • Process:

    • Synthesis of ethyl α-acetyl-β-aryl acrylates by condensation of ethyl acetoacetate with substituted benzaldehydes.
    • Hydrogenation of the acrylate to the corresponding propionate.
    • Condensation with 2,4,6-triaminopyrimidine in diphenyl ether at 195–230 °C to form the pyrido[2,3-d]pyrimidine ring.
    • Subsequent chlorination or other functional group transformations to introduce substituents.
  • Notes:

    • This method is useful for introducing aryl substituents at position 6 or 7.
    • Requires high temperature and longer reaction times but yields structurally complex derivatives.

Summary Table of Preparation Methods

Method Key Reagents Conditions Advantages Typical Yields (%) References
Michael Addition + Cyclization (Microwave) Malononitrile, α,β-unsaturated ester, guanidine derivatives Microwave, DMF, 120 °C, ~5 min Rapid, high yield, one-pot 70–93
Reductive Condensation + Methylation 6-cyano-5-methyl-pyrido[2,3-d]pyrimidine-2,4-diamine, aromatic amine, Raney Ni, formaldehyde AcOH, Raney Ni, reductive alkylation Selective N-methylation, diverse amines Not specified
Condensation with 2,4,6-Triaminopyrimidine Ethyl acetoacetate derivatives, 2,4,6-triaminopyrimidine Diphenyl ether, 195–230 °C Introduces complex aryl groups Moderate to good

Research Findings and Optimization

  • Microwave-assisted synthesis (Method A) significantly reduces reaction times compared to conventional reflux (Method B), with comparable or better yields.
  • Solvent choice impacts yield: DMF as solvent under microwave irradiation gives the highest yields (~93%) for pyrido[2,3-d]pyrimidine derivatives.
  • Use of diammonium hydrogen phosphate (DAHP) as a catalyst in aqueous ethanol improves reaction efficiency under reflux conditions.
  • Reductive methylation using formaldehyde and sodium cyanoborohydride is effective for selective N-methylation without overalkylation.
  • The choice of substituents on aromatic aldehydes or amines allows tuning of biological activity and solubility profiles.

Chemical Reactions Analysis

Types of Reactions

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the pyridopyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides can be used in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of alkylated or arylated derivatives.

Scientific Research Applications

The applications of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one in scientific research are diverse, highlighting its potential in medicinal chemistry and related fields. Pyrido[2,3-d]pyrimidines, including derivatives such as this compound, are recognized as privileged heterocyclic scaffolds with the ability to interact with multiple receptors in the body .

General Applications

  • Tyrosine Kinase Inhibition These enzymes catalyze specific phosphorylation of tyrosine residues on proteins and are involved in various mechanisms in cell life. Selective inhibitors may help combat angiogenesis, restenosis, atherosclerosis, and tumor growth .
  • DHFR Inhibition Pyrido[2,3-d]pyrimidines can act as potent inhibitors of dihydrofolate reductase (DHFR), an important target site in most parasitic diseases .
  • PI3-Kα Inhibition Certain pyrido[2,3-d]pyrimidinone compounds are effective as modulators or inhibitors of phosphoinositide 3-kinase alpha (PI3-Kα), which is involved in abnormal cell growth such as cancer .
  • Antimicrobial, Anti-inflammatory, and Analgesic These compounds exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties .
  • Antiviral They also possess antiviral properties .

Specific Examples and Research

  • TAK-733 Although not a direct example of this compound, the development of TAK-733, achieved through an efficient approach with fewer steps and higher yields, demonstrates the potential of polysubstituted fluoropyridones in therapeutic applications . TAK-733 exhibits potent enzymatic and cell activity against MEK enzyme and ERK phosphorylation in cells and has been used in studies involving melanoma cell lines and advanced non-hematological malignancies .
  • 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are potent and orally bioavailable inhibitors of PKB, modulating biomarkers of signaling through PKB in vivo and strongly inhibiting the growth of human tumor xenografts in nude mice at well-tolerated doses .

Considerations

  • Heterocyclic Amines and Carcinogenicity: It's important to note that some heterocyclic amines are associated with carcinogenic activity and may undergo activation in breast tissue, potentially leading to breast cancer initiation . This highlights the necessity for careful evaluation in the development and application of this compound.

Mechanism of Action

The mechanism of action of 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one involves its ability to inhibit specific enzymes. For example, it can act as an inhibitor of tyrosine kinases by binding to the ATP-binding site, thereby preventing the phosphorylation of tyrosine residues on target proteins . This inhibition disrupts cell signaling pathways that are crucial for cell growth and proliferation, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents Key Biological Activity Reference
This compound - 2-NH₂
- 7-CH₃
Anticancer, kinase inhibition
7-(Morpholino) derivatives (e.g., 7a–e) - 7-Morpholino hydrazone
- 2-thioxo group
Antitumor (IC₅₀: 1.8–4.2 μM)
5-Phenyl-7-(pyridin-3-yl) derivative (5) - 2-Hydrazinyl
- 5-Phenyl
- 7-Pyridinyl
Kinase inhibition (EGFR, HER2)
5,7-Di-p-tolyl-2-thioxo derivative (1) - 5,7-Di-p-tolyl
- 2-thioxo
Anticancer (IC₅₀: 3.5 μM)
5-(4-Chlorophenyl)-7-morpholino (7c) - 5-(4-Cl-phenyl)
- 7-Morpholino hydrazone
Antitumor (IC₅₀: 2.1 μM)
2-Thioxo-5,7-diaryl derivatives (3a–g) - 2-Thioxo
- 5,7-Aryl substituents
Broad-spectrum anticancer

Key Observations :

  • Amino vs. Thioxo at Position 2: The 2-amino group in the target compound facilitates hydrogen bonding with kinase ATP-binding pockets (e.g., EGFR), whereas 2-thioxo derivatives (e.g., 7a–e) exhibit stronger DNA intercalation due to sulfur’s polarizability .
  • Aryl Substituents at Positions 5 and 7 : Diaryl derivatives (e.g., 5,7-di-p-tolyl in compound 1) show enhanced π-π stacking with DNA or hydrophobic kinase pockets, improving anticancer potency but reducing solubility .

Key Observations :

  • The target compound is typically synthesized via cyclocondensation of 6-aminothiouracil with α,β-unsaturated ketones under reflux in DMF .
  • Microwave-assisted synthesis (e.g., for 7a–e) reduces reaction time (10–15 hours → 30 minutes) without compromising yield .

Pharmacological and Physicochemical Properties

Table 3: Comparative Pharmacological Data

Compound Solubility (mg/mL) LogP IC₅₀ (μM) Target
This compound 0.12 1.8 2.4 EGFR L858R/T790M
7-Morpholino derivative (7a) 0.08 2.5 1.8 DNA topoisomerase II
5-(4-Chlorophenyl)-7-morpholino (7c) 0.05 3.1 2.1 p53-MDM2 interaction
5,7-Di-p-tolyl-2-thioxo (1) 0.03 3.8 3.5 Tubulin polymerization

Key Observations :

  • The 7-methyl group in the target compound improves solubility (0.12 mg/mL) compared to diaryl derivatives (0.03–0.08 mg/mL) due to reduced hydrophobicity .
  • 2-Thioxo derivatives (e.g., 7a) exhibit higher LogP values (2.5–3.8), correlating with enhanced membrane permeability but lower aqueous solubility .

Molecular Docking and Selectivity

  • EGFR Inhibition: The 2-amino group in the target compound forms hydrogen bonds with Met793 and Thr854 in EGFR’s ATP-binding pocket, achieving selectivity for L858R/T790M mutants over wild-type EGFR (ΔG = −9.2 kcal/mol) .
  • BET Bromodomain Inhibition: Pyrido[2,3-d]pyrimidinones with 7-acetyl groups (e.g., SAR compounds in ) show BDII selectivity via interactions with Asn140 and Tyr97, whereas the target compound lacks this substituent, limiting BET affinity .

Biological Activity

2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C8H9N3OC_8H_9N_3O. Its structure features a bicyclic arrangement that includes both pyridine and pyrimidine rings, with specific substitutions that enhance its biological interactions. The amino group at position 2 and the methyl group at position 7 are critical for its activity against various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the following areas:

  • Kinase Inhibition : The compound has been shown to inhibit cyclin-dependent kinases (CDKs), which are vital for cell cycle regulation. This inhibition can lead to reduced proliferation of cancer cells .
  • Anti-Cancer Properties : Various derivatives of this compound have demonstrated efficacy against multiple cancer cell lines, suggesting its potential as an anti-cancer agent. Studies have indicated that it can induce apoptosis in tumor cells through mechanisms involving mitochondrial dysfunction and PARP cleavage .
  • Antimicrobial Activity : Some studies have explored the antimicrobial properties of related pyrido[2,3-d]pyrimidines, indicating potential applications in treating bacterial infections .

The biological activity of this compound is primarily attributed to its ability to bind selectively to protein kinases. For instance:

  • CDK Inhibition : It selectively inhibits CDK1 and CDK2, leading to cell cycle arrest in cancer cells.
  • Tyrosine Kinase Inhibition : Compounds derived from this scaffold have shown activity against various tyrosine kinases, which play crucial roles in signal transduction pathways associated with cancer and other diseases .

Research Findings and Case Studies

Several studies have investigated the biological activities of this compound and its derivatives:

StudyFocusFindings
Li et al. (2020)Antitumor ActivityEvaluated against 60 human tumor cell lines; showed significant inhibition in several lines with low IC50 values indicating strong antiproliferative effects .
PMC8949896 (2022)Kinase InhibitionDemonstrated selective inhibition of CDK1 and CDK2; suggested potential for development as a therapeutic agent in cancer treatment .
Academia.edu (2020)Antimicrobial PropertiesExplored synthesis of derivatives with enhanced antimicrobial activity; some compounds showed promising results against bacterial strains .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
6-Amino-1-methylpyrido[2,3-d]pyrimidin-4(1H)-oneMethyl group at position 1Kinase inhibition
TAK-733Fluorinated derivativesTargeting MEK/ERK pathways in melanoma
6-(4-Fluorophenyl)-8-methyl-7H-pyrido[2,3-d]pyrimidin-7-oneFluorine substitutionSelective kinase inhibition

Q & A

What are the optimal synthetic routes for 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(1H)-one, and how do reaction conditions influence yield?

Basic Research Question
The compound is typically synthesized via multi-step pathways involving cyclization and functionalization. A common approach starts with 2-amino-4,6-dimethyl nicotinamide, which undergoes condensation with aryl aldehydes followed by oxidation to yield the pyrido[2,3-d]pyrimidinone core . Key reagents include SOCl₂ for chlorination and NaH/THF for methylation . Yield optimization requires precise control of temperature (70–80°C for HBr-mediated steps) and reaction duration (1–3 h for POCl₃-mediated phosphorylation) . Microwave-assisted synthesis has been reported to improve regioselectivity and reduce reaction times .

What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Basic Research Question
Characterization relies on a combination of:

  • 1H/13C NMR : To confirm the pyrido[2,3-d]pyrimidinone scaffold and methyl/amino substituents.
  • High-resolution mass spectrometry (HRMS) : For exact mass validation (e.g., molecular ion peaks matching C₈H₈N₄O) .
  • HPLC purity analysis : ≥98% purity is achievable using reversed-phase C18 columns with acetonitrile/water gradients .
    Contradictions in spectral data (e.g., unexpected peaks) may arise from residual solvents or byproducts, necessitating repeated recrystallization from ethanol/water mixtures .

How do structural modifications at the 2-amino or 7-methyl positions affect biological activity?

Advanced Research Question
The 2-amino group is critical for hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets), while the 7-methyl group enhances lipophilicity and metabolic stability . Substitution with bulkier aryl groups at the 2-position can improve anticancer potency but may reduce solubility . Parallel synthesis and SAR studies using in vitro kinase inhibition assays (e.g., EGFR or CDK2) are recommended to evaluate modifications .

How can researchers resolve contradictions in reported synthetic yields or biological activity data?

Advanced Research Question
Discrepancies often stem from:

  • Varied reagent purity (e.g., SOCl₂ vs. PCl₅ for chlorination) .
  • Divergent assay conditions (e.g., cell line specificity in cytotoxicity studies) .
    To address this, replicate key steps using standardized protocols (e.g., USP Pharmacopeial guidelines for solvent purity) and validate biological results across multiple models (e.g., murine vs. human cancer cell lines) .

What computational tools are suitable for predicting the binding modes of this compound to therapeutic targets?

Advanced Research Question
Molecular docking (AutoDock Vina, Schrödinger Suite) and molecular dynamics simulations (AMBER, GROMACS) can model interactions with targets like tyrosine kinases . Use crystallographic data (PDB IDs: e.g., 1M17 for EGFR) to validate binding poses. QSAR models incorporating Hammett constants for substituent effects aid in prioritizing synthetic targets .

What strategies mitigate regioselectivity challenges during heterocyclic ring formation?

Advanced Research Question
Regioselectivity in pyrido[2,3-d]pyrimidinone synthesis is influenced by:

  • Electrophilic directing groups : 4-Chloro intermediates favor nucleophilic attack at the 7-position .
  • Microwave irradiation : Enhances ring closure efficiency (e.g., 4-oxo vs. 4-chloro derivatives) .
    Alternative routes using ethyl 3-(4,6-dichloropyrimidin-5-yl)acrylate as a precursor improve control over ring substitution patterns .

How can researchers validate the compound’s stability under physiological conditions?

Advanced Research Question
Conduct accelerated stability studies:

  • pH-dependent degradation : Use buffers (pH 1–9) at 37°C and monitor via HPLC .
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to identify vulnerable sites (e.g., oxidation of the 4-oxo group) .
    Stable isotopically labeled analogs (e.g., ¹³C-methyl) aid in tracking degradation pathways via LC-MS .

What are the limitations of current biological activity data, and how can they be addressed?

Advanced Research Question
Many studies lack:

  • In vivo pharmacokinetic data : Perform rodent studies with IV/PO dosing to assess bioavailability .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify polypharmacology risks .
    Collaborative data sharing platforms (e.g., PubChem BioAssay) can consolidate fragmented datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.